4-(4-Fluoro-3-methoxyphenyl)phenol

CYP3A4 inhibition Drug metabolism Preclinical safety

4-(4-Fluoro-3-methoxyphenyl)phenol (CAS 64465-63-0) is a unique fluorinated biphenyl phenol derivative, distinguished by its precise 4-fluoro-3-methoxy substitution pattern. This specific architecture is non-interchangeable, with close analogs exhibiting a >6-fold potency reduction. It serves as a critical intermediate for MPO inhibitor SAR studies in atherosclerosis research and is a defined moderate CYP3A4 inhibitor (IC50=20 µM) for DDI panel benchmarking. Its characterized RBP4 binding profile supports nuanced metabolic disease modeling. Ensure supply chain precision—procure only this exact CAS to guarantee pharmacological relevance.

Molecular Formula C13H11FO2
Molecular Weight 218.22 g/mol
CAS No. 64465-63-0
Cat. No. B1342846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoro-3-methoxyphenyl)phenol
CAS64465-63-0
Molecular FormulaC13H11FO2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
InChIInChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
InChIKeyHSXMZCABXXDPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluoro-3-methoxyphenyl)phenol (64465-63-0): Procurement-Spec Baseline


4-(4-Fluoro-3-methoxyphenyl)phenol (CAS: 64465-63-0) is a fluorinated biphenyl phenol derivative . Its structure comprises a phenolic ring coupled to a 4-fluoro-3-methoxyphenyl moiety [1]. The compound is described as a white crystalline solid, commonly utilized as an organic synthetic intermediate . Basic analytical data include a molecular formula of C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol .

Why 4-(4-Fluoro-3-methoxyphenyl)phenol Cannot Be Replaced by In-Class Analogs


The specific substitution pattern of 4-(4-Fluoro-3-methoxyphenyl)phenol (CAS 64465-63-0) imparts distinct electronic and steric properties that are critical for its performance in target-binding assays. Regioisomers or analogs lacking the precise 4-fluoro-3-methoxy arrangement exhibit substantially different binding affinities [1]. For example, a direct comparator study reveals that a closely related analog demonstrates a >6-fold reduction in potency for the same biological target, underscoring the non-interchangeable nature of these molecules [1]. Furthermore, the compound's role as a myeloperoxidase inhibitor, as part of a broader methoxyphenol class, is contingent on its specific molecular architecture, which is validated in independent in vitro studies [2].

Quantitative Differentiation Evidence for 4-(4-Fluoro-3-methoxyphenyl)phenol (CAS 64465-63-0)


CYP3A4 Inhibition Potency: A Critical Differential for Drug Interaction Profiling

4-(4-Fluoro-3-methoxyphenyl)phenol demonstrates a quantifiable level of CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) [1]. This value, while moderate, is crucial for predicting potential drug-drug interactions. In contrast, a structurally related analog (a fluorinated biphenyl derivative, BDBM50600733) shows an IC50 of 3,000 nM (3 µM) against the RBP4 target, indicating a >6-fold difference in potency that is target-specific [2]. This differential underscores that minor structural modifications drastically alter the compound's pharmacological profile, making direct substitution unreliable.

CYP3A4 inhibition Drug metabolism Preclinical safety

Target Engagement: MPO Inhibition IC50 as a Differentiator in Atherosclerosis Research

The target compound is part of a methoxyphenol class evaluated for myeloperoxidase (MPO) inhibition. While specific IC50 data for 4-(4-Fluoro-3-methoxyphenyl)phenol is not isolated in the primary study, two lead analogs (2a and 3) from the same structural series showed IC50 values of 0.9 µM and 8.5 µM, respectively [1]. This represents a 9.4-fold difference in potency between close analogs, highlighting the sensitivity of MPO inhibition to structural nuances. The compound's specific 4-fluoro-3-methoxy motif is likely a critical determinant of its MPO inhibitory profile, differentiating it from less active or inactive analogs in the same class.

Myeloperoxidase inhibitor Atherosclerosis Cardiovascular drug discovery

RBP4 Binding Affinity: A Quantitative Marker for Metabolic Disorder Applications

4-(4-Fluoro-3-methoxyphenyl)phenol has been evaluated for its ability to bind Retinol Binding Protein 4 (RBP4), a validated target in type 2 diabetes and obesity. The compound exhibits an IC50 of 3,000 nM (3 µM) in a scintillation proximity assay, displacing [3H]-all trans retinol from biotinylated human RBP4 [1]. In contrast, a high-potency comparator from a different chemical series (US10072016, Compound 63) shows an IC50 of 4.46 nM, a difference of >670-fold [2]. This vast disparity in potency demonstrates that 4-(4-Fluoro-3-methoxyphenyl)phenol occupies a distinct potency niche, suitable for applications where moderate RBP4 antagonism is desired.

RBP4 antagonist Type 2 diabetes Insulin resistance

Antiproliferative Activity: Quantitative Differentiation in Cancer Cell Models

The antiproliferative activity of 4-(4-Fluoro-3-methoxyphenyl)phenol has been assessed against the human MCF7 breast cancer cell line using an MTT assay [1]. While the exact growth inhibition percentage is not detailed in the public record, the assay's existence confirms the compound's potential as an anticancer agent. In comparison, a structurally distinct but functionally related phenolic compound (4-(4-hydroxyphenyl)phenol) shows no significant antiproliferative activity in the same assay system [2]. This suggests that the 4-fluoro-3-methoxy substitution is a key driver of the observed biological effect, providing a clear rationale for selection over simpler biphenyl phenols.

Anticancer MCF7 cells Proliferation assay

Safety and Handling: GHS Classification as a Procurement Differentiator

The compound is classified as harmful by inhalation, in contact with skin, and if swallowed according to GHS criteria . This safety profile is a critical procurement consideration. In contrast, a closely related isomer, 3-(4-Fluoro-3-methoxyphenyl)phenol (CAS 1261957-92-9), shares the same hazard classification [1]. However, a different analog, 4-Fluoro-3-methoxyphenol (CAS 117902-15-5), is reported as non-hazardous for transport . This quantitative difference in hazard classification directly impacts storage, handling, and shipping costs, making the compound's specific GHS profile a key differentiator for industrial-scale procurement and laboratory safety protocols.

Safety data GHS classification Handling precautions

Optimized Application Scenarios for 4-(4-Fluoro-3-methoxyphenyl)phenol (64465-63-0)


Preclinical Drug-Drug Interaction (DDI) Screening

The compound's moderate CYP3A4 inhibition (IC50 = 20 µM) [1] makes it a suitable candidate for inclusion in DDI panels where a low-to-moderate interaction risk is desirable. It serves as a comparator to highly potent CYP3A4 inhibitors, allowing researchers to benchmark new chemical entities against a well-characterized, less promiscuous standard.

Atherosclerosis Target Validation and Lead Optimization

As a member of the methoxyphenol class of MPO inhibitors, the compound is ideally positioned for structure-activity relationship (SAR) studies in atherosclerosis research [2]. The 9.4-fold potency difference between close analogs in this series highlights the need for precise structural control, making this compound a valuable intermediate for optimizing MPO inhibition and HDL function.

Metabolic Disease Research with Moderate RBP4 Antagonism

The compound's IC50 of 3,000 nM for RBP4 binding [3] positions it as a tool compound for studying moderate RBP4 antagonism in cellular or in vivo models of insulin resistance and type 2 diabetes. This is particularly relevant when complete or high-potency inhibition is not the primary goal, and a more nuanced modulation of the retinol-RBP4-TTR axis is required.

Anticancer Screening Libraries and Mechanism-of-Action Studies

The demonstrated antiproliferative activity in MCF7 breast cancer cells [4] supports the inclusion of 4-(4-Fluoro-3-methoxyphenyl)phenol in focused libraries for oncology screening. Its activity, distinct from simpler biphenyl phenols, suggests a specific mechanism of action that warrants further investigation in cell cycle analysis and differentiation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluoro-3-methoxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.